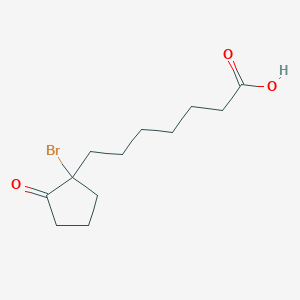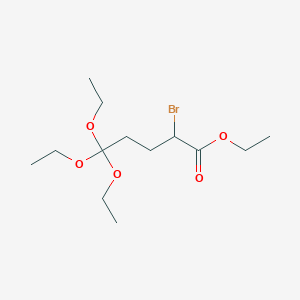
Ethyl 2-bromo-5,5,5-triethoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H21BrO5. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5,5,5-triethoxypentanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of ethyl 5,5,5-triethoxypentanoate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-5,5,5-triethoxypentanoate or ethyl 2-amino-5,5,5-triethoxypentanoate.
Reduction: Ethyl 2-bromo-5,5,5-triethoxypentanol.
Oxidation: Ethyl 2-bromo-5,5,5-triethoxypentanoic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-5,5,5-triethoxypentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-5,5,5-triethoxypentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different products that can interact with biological targets or participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-5,5,5-trimethoxypentanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Ethyl 2-chloro-5,5,5-triethoxypentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-4,4,4-triethoxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl 2-bromo-5,5,5-triethoxypentanoate is unique due to the presence of three ethoxy groups and a bromine atom, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
113278-27-6 |
|---|---|
Formule moléculaire |
C13H25BrO5 |
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
ethyl 2-bromo-5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H25BrO5/c1-5-16-12(15)11(14)9-10-13(17-6-2,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
IRFFIDDNDXBDRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(OCC)(OCC)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
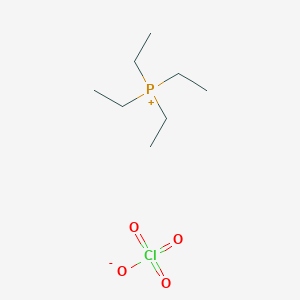
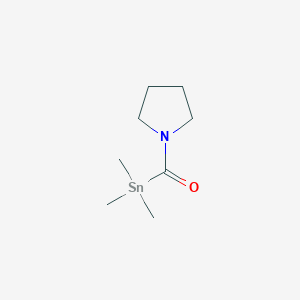

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
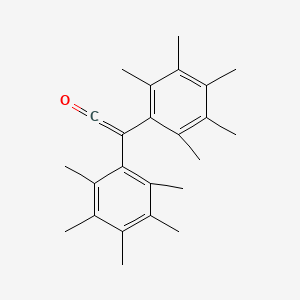
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
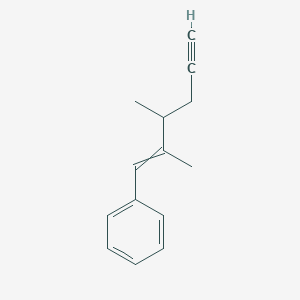
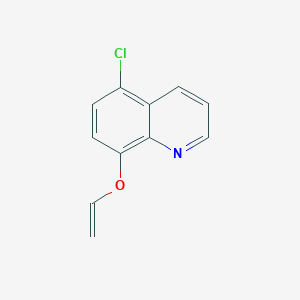
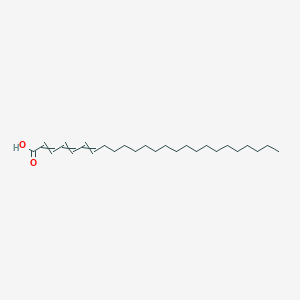
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
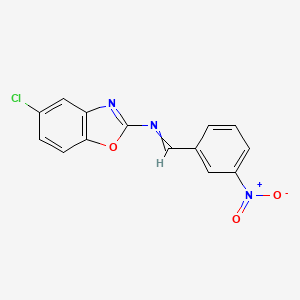
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
